(Z)-4-methyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
Description
This compound is a hydrobromide salt featuring a thiazole core substituted with a morpholino group at position 3, a para-tolyl group at position 4, and a 4-methylaniline moiety at position 2 (Z-configuration).
Properties
IUPAC Name |
N,4-bis(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-3-7-18(8-4-16)20-15-26-21(22-19-9-5-17(2)6-10-19)24(20)23-11-13-25-14-12-23;/h3-10,15H,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKRIQZGYAUMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)C)N2N4CCOCC4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazole ring, which is known for its diverse pharmacological properties.
- Molecular Formula : C21H24BrN3OS
- Molecular Weight : 446.4 g/mol
- CAS Number : 1180032-64-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives often exhibit antifungal, antibacterial, and anticancer properties. Specifically, the presence of the morpholino group enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Antifungal Activity
Recent studies have shown that thiazole derivatives can exhibit significant antifungal activity. For instance, a related compound demonstrated activity against Candida albicans and Candida parapsilosis, with a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents like ketoconazole . The interaction of these compounds with the 14α-demethylase enzyme is crucial for their antifungal action.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2e | Candida parapsilosis | 1.23 | |
| 2d | Candida albicans | Not specified |
Antibacterial Activity
Thiazole derivatives have also been evaluated for antibacterial properties. In vitro studies indicate moderate activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar thiazole structures have shown MIC values ranging from 100 to 400 µg/mL against various bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1b | Enterococcus faecalis | 100 | |
| 1c | Staphylococcus aureus | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural features. The presence of electron-withdrawing or electron-donating groups can significantly enhance or diminish activity. For instance, compounds with nitro groups in the para position have shown improved antifungal activity due to increased lipophilicity and better interaction with target enzymes .
Case Studies
- Study on Antifungal Activity : A series of thiazole-based compounds were synthesized and tested against C. albicans. The study found that modifications in the thiazole ring led to variations in potency, indicating the importance of structural optimization in drug design .
- Antibacterial Evaluation : Another study evaluated various thiazole derivatives against multiple bacterial strains using agar well diffusion methods. Results indicated that some compounds exhibited significant zones of inhibition compared to standard antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Research Implications and Limitations
Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
